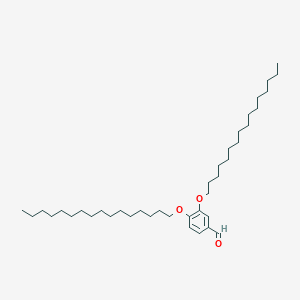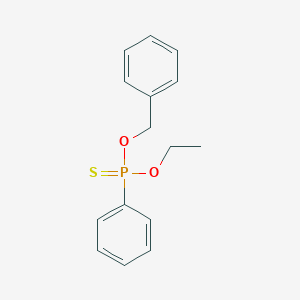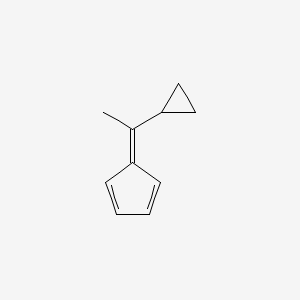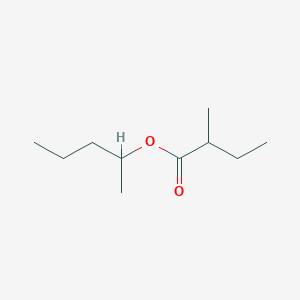
3,4-Bis(hexadecyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(hexadecyloxy)benzaldehyde: is an organic compound with the molecular formula C39H70O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with hexadecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(hexadecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3,4-Bis(hexadecyloxy)benzoic acid.
Reduction: 3,4-Bis(hexadecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Bis(hexadecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(hexadecyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group and hexadecyloxy substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Comparación Con Compuestos Similares
- 3,4-Bis(benzyloxy)benzaldehyde
- 3,4-Bis(octadecyloxy)benzaldehyde
- 3,4-Bis(decyloxy)benzaldehyde
Comparison:
- 3,4-Bis(hexadecyloxy)benzaldehyde vs. 3,4-Bis(benzyloxy)benzaldehyde : The hexadecyloxy groups provide greater hydrophobicity compared to the benzyloxy groups, which can influence the compound’s solubility and reactivity.
- This compound vs. 3,4-Bis(octadecyloxy)benzaldehyde : The difference in the length of the alkyl chains (hexadecyl vs. octadecyl) can affect the compound’s physical properties, such as melting point and viscosity.
- This compound vs. 3,4-Bis(decyloxy)benzaldehyde : Similar to the comparison with octadecyloxy, the length of the alkyl chains plays a crucial role in determining the compound’s characteristics and potential applications.
Propiedades
Número CAS |
60273-43-0 |
|---|---|
Fórmula molecular |
C39H70O3 |
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
3,4-dihexadecoxybenzaldehyde |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-38-32-31-37(36-40)35-39(38)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3 |
Clave InChI |
HYFJCXYGCACGDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)




![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)


![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)


